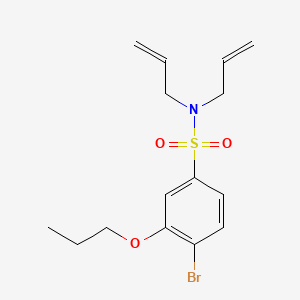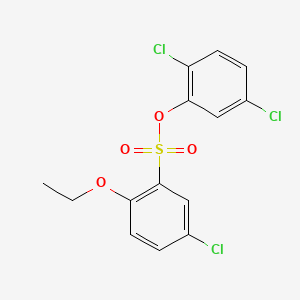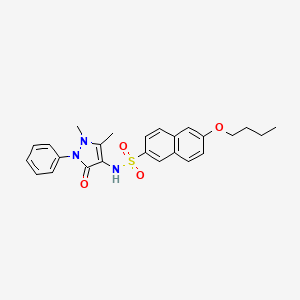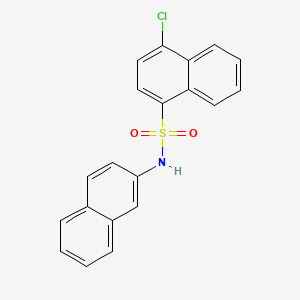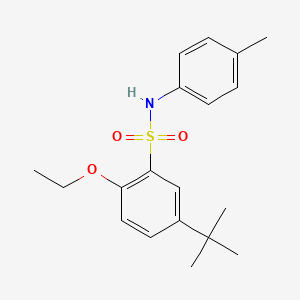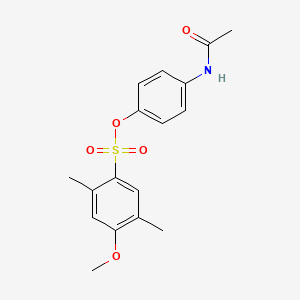
2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide, also known as MPPBS, is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide involves the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. Specifically, 2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators, as well as the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of inflammatory mediators, the induction of apoptosis in cancer cells, and the suppression of tumor growth in animal models. Additionally, 2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide for lab experiments is its high potency and selectivity towards cancer cells, which allows for more targeted and effective treatment. However, one of the limitations of 2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the investigation of its potential for combination therapy with other anti-cancer agents. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide and its potential for the treatment of other diseases beyond cancer and inflammation.
In conclusion, 2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide is a promising compound with potential therapeutic properties for the treatment of cancer and inflammation. Its potent anti-inflammatory and anti-cancer activities, low toxicity, and high selectivity towards cancer cells make it a promising candidate for further development as a drug. However, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis of 2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide involves the reaction of 2-methyl-4-nitrophenol, 2-methyl aniline, and 2-isopropyl-5-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain 2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Studies have shown that 2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide exhibits potent anti-inflammatory and anti-cancer activities, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
2-methoxy-4-methyl-N-(2-methylphenyl)-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-12(2)15-11-18(17(22-5)10-14(15)4)23(20,21)19-16-9-7-6-8-13(16)3/h6-12,19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOHOQLBINGQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4-methyl-N-(2-methylphenyl)-5-(propan-2-yl)benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

